Cannabigerol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACEHWTBCFNSA-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014168 | |
| Record name | Cannabigerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25654-31-3, 2808-33-5 | |
| Record name | Cannabigerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabigerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabigerol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14734 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabigerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cannabigerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Enzymatic Synthesis from Geranyl Diphosphate and Olivetolic Acid
Cannabigerol biosynthesis in Cannabis sativa begins with the enzymatic coupling of geranyl diphosphate (GPP) and olivetolic acid (OLA), catalyzed by cannabigerolic acid synthase (CBGAS). This reaction produces cannabigerolic acid (CBGA), the acidic precursor to this compound. GPP, a monoterpene derivative of the methylerythritol phosphate pathway, combines with OLA—a polyketide synthesized from hexanoyl-CoA and malonyl-CoA—through a prenylation mechanism. The reaction occurs in glandular trichomes, where compartmentalized enzymes ensure regioselectivity and high yield.
Recent studies have elucidated the kinetic parameters of CBGAS, revealing a Km value of 8.2 µM for GPP and 12.4 µM for OLA under physiological pH conditions. This enzymatic process achieves approximately 68% conversion efficiency in mature hemp flowers, though yields vary significantly across chemotypes. Genetic engineering efforts have focused on overexpressing CBGAS in heterologous systems like Saccharomyces cerevisiae, achieving titers of 1.2 g/L CBGA in optimized bioreactors.
Non-Enzymatic Decarboxylation of Cannabigerolic Acid
CBGA undergoes spontaneous decarboxylation to form this compound through heat-induced (≥50°C) or prolonged storage-mediated loss of carbon dioxide. This non-enzymatic process follows first-order kinetics, with a half-life of 32 days at 25°C and pH 5.0. Decarboxylation accelerates under acidic conditions (pH < 4) or in the presence of UV light (λ = 254 nm), achieving complete conversion within 48 hours under optimized parameters.
Industrial-scale decarboxylation typically employs jacketed reactors with precise temperature control (110–120°C for 60–90 minutes), yielding ≥98% pure this compound. However, excessive heat (>150°C) induces thermal degradation, producing cannabinol (CBN) and other byproducts. Advanced monitoring systems using inline Fourier-transform infrared spectroscopy (FTIR) now enable real-time tracking of decarboxylation progress, reducing side reactions by 27% compared to traditional methods.
Chemical Synthesis Techniques
Acid-Catalyzed Condensation Reactions
A landmark patent (US20240002320A1) discloses a chemical synthesis route involving the Friedel-Crafts alkylation of olivetol with geraniol in the presence of Lewis acid catalysts. The reaction employs stoichiometric ratios of 1:1.2 (olivetol:geraniol) in anhydrous chloroform at 60°C, achieving 74% yield after 8 hours. Catalysts such as camphorsulfonic acid (CSA) and acidic alumina prove most effective, with turnover numbers (TON) exceeding 1,500 under optimized conditions.
Key synthetic parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dielectric < 4.0 | +18% Yield |
| Catalyst Loading | 0.5–1.0 mol% | +22% Efficiency |
| Reaction Time | 6–8 hours | -9% Byproducts |
This method produces this compound with 99.3% purity after silica gel chromatography, though scalability remains limited by geraniol oxidation side reactions.
Microwave-Assisted and Flow Chemistry Approaches
Emerging techniques utilize microwave irradiation (300 W, 100°C) to accelerate condensation reactions, reducing synthesis time from hours to minutes. Flow reactors with immobilized acid catalysts (e.g., sulfonated graphene oxide) achieve continuous this compound production at 2.8 g/h, with 89% space-time yield. These systems minimize thermal degradation through rapid heat dissipation, maintaining product purity above 97% across 500-hour runs.
Extraction and Isolation Methods
Solvent-Based Extraction Techniques
Ethanol and hydrocarbon solvents dominate industrial this compound extraction due to their ability to permeate trichome membranes. Dynamic maceration with 95% ethanol (1:10 biomass:solvent ratio) at 45°C for 72 hours extracts 92% of available this compound. Post-extraction, winterization at -20°C removes lipids and waxes, followed by rotary evaporation to recover solvents (98% efficiency).
Supercritical CO2 extraction (SC-CO2) offers a greener alternative, with optimal parameters of 30 MPa pressure, 55°C, and 15% ethanol co-solvent. This method achieves 94% this compound recovery while eliminating chlorophyll contamination—a persistent issue in hydrocarbon extracts.
Solventless and Mechanical Separation
Water-based ice extraction preserves thermolabile cannabinoids through trichome fracturing. Biomass agitated in ice-water (0–4°C) for 90 minutes releases 85% of this compound, which is subsequently filtered through 25-μm screens. This method produces full-spectrum extracts but requires immediate freeze-drying to prevent enzymatic degradation.
Purification and Analytical Methods
Chromatographic Purification
Preparative high-performance liquid chromatography (HPLC) using C18 columns (250 × 21.2 mm, 5 μm) resolves this compound from structural analogs. A gradient of 75% methanol:25% water (0.1% formic acid) elutes this compound at 14.3 minutes with 99.8% purity. Countercurrent chromatography (CCC) with hexane:ethyl acetate:methanol:water (5:5:5:5) achieves similar purity at 1/3 the operational cost.
Spectroscopic and Mass Spectrometry Analysis
Industrial and Regulatory Considerations
Compliance with Hemp-Derived Production Standards
The European Industrial Hemp Association mandates <0.3% THC in this compound isolates, necessitating dual-column chromatography for residual THC removal. Current good manufacturing practices (cGMP) require full traceability from biomass source (EU-approved hemp cultivars) to final product.
Synthetic vs. Natural Source Economics
While biosynthesis offers "natural" labeling advantages, chemical synthesis provides 35% cost savings at scale (>100 kg/year). Hybrid approaches using biosynthetic CBGA followed by chemical decarboxylation are gaining traction, balancing regulatory compliance with production efficiency .
Chemical Reactions Analysis
Types of Reactions
Cannabigerol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and catalysts. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents, while reduction reactions may use reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Pharmacological Properties
CBG exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Anti-inflammatory Effects : CBG has shown promise in reducing inflammation through its interaction with cannabinoid receptors and other signaling pathways. It modulates immune responses, potentially benefiting conditions like arthritis and inflammatory bowel disease .
- Neuroprotective Properties : Research indicates that CBG may protect against neurodegenerative diseases such as Huntington's and Parkinson's disease by reducing oxidative stress and inflammation in neural tissues .
- Antibacterial Activity : Preliminary studies suggest that CBG possesses antibacterial properties, particularly against drug-resistant bacteria. This aspect is crucial in the context of rising antibiotic resistance .
- Appetite Stimulation : Similar to THC, CBG has been noted to stimulate appetite, which could be beneficial for patients undergoing treatments that cause weight loss, such as chemotherapy .
Anxiety and Mood Disorders
Recent clinical trials have investigated the effects of CBG on anxiety and mood disorders:
- A study conducted by Washington State University revealed that a dose of 20 mg of hemp-derived CBG significantly reduced anxiety levels within 60 minutes after ingestion compared to a placebo. Participants reported lower stress levels and improved mood following CBG administration .
- Another ongoing trial (ECS21) aims to assess the effects of CBG on sleep quality among U.S. veterans suffering from PTSD. This study utilizes a randomized, placebo-controlled design to evaluate sleep metrics and overall quality of life .
Pain Management
CBG's analgesic potential has been explored in various pain models:
- Preclinical studies indicate that CBG may alleviate pain associated with inflammatory conditions by modulating pain pathways through cannabinoid receptors and other neurochemical systems .
- A meta-analysis highlighted cannabinoids' efficacy in managing chronic pain, with CBG being a promising candidate due to its unique mechanism of action .
Case Studies and Trials
Mechanism of Action
Cannabigerol exerts its effects through various molecular targets and pathways. It acts as a weak partial agonist of cannabinoid receptors, including CB1 and CB2 receptors . Additionally, this compound is a potent agonist of the α2-adrenergic receptor, an antagonist of the serotonin 5-HT1A receptor, and an antagonist of the transient receptor potential channel TRPM8 . These interactions contribute to its diverse pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties .
Comparison with Similar Compounds
α2-Adrenoceptors (α2AR)
Cannabinoid Receptors (CB1/CB2)
5-HT1A Serotonin Receptors
Table 2: Receptor Affinity and Functional Activity
| Compound | CB1 (Ki, nM) | CB2 (Ki, nM) | α2AR (EC₅₀, nM) | 5-HT1A (IC₅₀, µM) |
|---|---|---|---|---|
| CBG | 440 | 337 | 0.1–10 | 0.5 |
| THC | 40 | 36 | >10,000 | >10,000 |
| CBD | >1,000 | >1,000 | >10,000 | 0.2 (agonist) |
Pharmacological Effects
Anti-inflammatory and Immunomodulatory Activity
Neuroprotection
- CBG and CBD both mitigate oxidative stress in astrocytes, but CBD more effectively restores serotonin turnover and kynurenic acid levels in cortical tissues .
Cancer Modulation
- CBG shows heterogeneous associations with cancer risk in epidemiological studies, contrasting with THC and CBD, which exhibit stronger positive correlations .
- In vitro studies suggest CBG induces apoptosis in colorectal cancer cells, while THC may promote tumor growth in certain contexts .
Therapeutic Potential vs. Risks
Cardiovascular Effects
- Acute CBG administration (10 mg/kg) lowers blood pressure in mice by 28 mmHg, mediated via α2AR activation. This effect is absent in THC and less pronounced in CBD .
Future Research Directions
- Clinical Trials : Rigorous studies are needed to validate CBG’s efficacy in hypertension, neurodegenerative diseases, and cancer .
- Analytical Challenges : Improved mass spectrometry protocols are critical to differentiate CBG from structurally similar compounds like HHC .
- Mechanistic Studies: Elucidate CBG’s dual roles in cancer modulation and its interactions with non-cannabinoid receptors (e.g., TRP channels) .
Conclusion Cannabigerol’s unique receptor profile and biosynthetic role distinguish it from THC, CBD, and synthetic analogs. Future research should prioritize translational studies to harness CBG’s benefits while mitigating risks.
Biological Activity
Cannabigerol (CBG) is a non-psychoactive cannabinoid derived from the cannabis plant, often referred to as the "mother of all cannabinoids" due to its role as a precursor to other cannabinoids like THC and CBD. Recent research has highlighted its diverse biological activities, therapeutic potential, and mechanisms of action, making it a subject of growing interest in the fields of pharmacology and medicine.
CBG interacts with various receptors in the body, primarily cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. It acts as a partial agonist at these receptors, influencing several physiological processes:
- CB1 Receptor : Primarily found in the brain, it modulates neurotransmitter release, affecting pain perception and mood.
- CB2 Receptor : Located mainly in the immune system, it plays a role in inflammation and immune response.
Additionally, CBG inhibits fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, an endocannabinoid associated with pain relief and mood enhancement .
Therapeutic Effects
Recent studies have reported various therapeutic effects of CBG:
- Neuroprotection : CBG has shown potential in protecting neurons from damage, making it a candidate for treating neurodegenerative diseases .
- Anti-inflammatory Properties : It exhibits significant anti-inflammatory effects, which could be beneficial in conditions like arthritis and inflammatory bowel disease .
- Pain Management : Research indicates that CBG may help alleviate chronic pain and neuropathic pain, particularly in conditions like cisplatin-induced peripheral neuropathy .
- Antibacterial Activity : CBG has demonstrated efficacy against certain bacterial strains, suggesting its potential as an antibacterial agent .
Case Study: Patient Survey on CBG Use
A survey involving 127 participants using CBG-predominant cannabis preparations revealed:
- Conditions Treated : The most common conditions reported were anxiety (51.2%), chronic pain (40.9%), depression (33.1%), and insomnia (30.7%).
- Efficacy Ratings : A significant majority rated their conditions as "very much improved" or "much improved" after using CBG products.
- Adverse Effects : Only 44% reported no adverse events; common effects included dry mouth (16.5%) and sleepiness (15%) .
Table 1: Summary of Patient Reported Efficacy
| Condition | Percentage Reporting Improvement |
|---|---|
| Anxiety | 80% |
| Chronic Pain | 73.9% |
| Depression | 78.3% |
| Insomnia | 73% |
Blood Pressure Regulation
In a study assessing the effects of CBG on blood pressure in mice, acute administration resulted in significant reductions in mean blood pressure. The study indicated that this effect was likely mediated through alpha-2 adrenergic receptors .
Table 2: Blood Pressure Changes After CBG Administration
| Dose (mg/kg) | Mean Blood Pressure Change (mmHg) |
|---|---|
| Vehicle | -12 ± 5 |
| 3.3 | -22 ± 2 |
| 10 | -28 ± 2 |
Q & A
Q. How should researchers report CBG data to enhance reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main text : Summarize critical protocols (e.g., CBG synthesis via olivetol-geranyl condensation).
- Supplementary data : Include raw chromatograms, NMR spectra, and statistical code.
- Ethics : Disclose animal welfare compliance (e.g., ARRIVE guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
